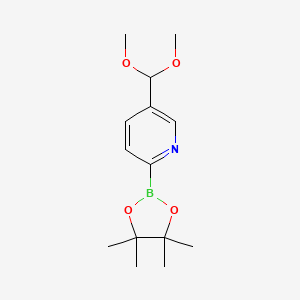

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is a chemical compound with the molecular formula C14H22BNO4 . It has a molecular weight of 279.14 . This compound is used as a reagent in organic synthesis .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-16-11)12(17-5)18-6/h7-9,12H,1-6H3 . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

Boronic esters like this compound are valuable building blocks in organic synthesis . They are particularly important in Suzuki–Miyaura cross-coupling reactions . In these reactions, boronic esters undergo transmetalation with palladium(II) complexes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.14 . It is typically stored in a freezer to maintain its stability .Aplicaciones Científicas De Investigación

Analytical Challenges and Solutions

Pinacolboronate esters, including 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester, are integral in Suzuki coupling reactions for synthesizing complex molecules. Analyzing these highly reactive esters poses significant challenges due to their tendency to hydrolyze into nonvolatile and poorly soluble boronic acids, complicating gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) analyses. A study highlighted innovative approaches to overcome these challenges, employing non-aqueous and aprotic diluents along with highly basic mobile phases in reversed-phase separation to stabilize and adequately analyze various pinacolboronate esters (Zhong et al., 2012).

Enhancing Fluorescence through Exciplex Formation

Research on pyridinium boronic acids, which are structurally related to this compound, has demonstrated their ability to form exciplexes with enhanced fluorescence properties. The addition of pinacol leads to cyclic boronate esters with increased Lewis acidity, significantly amplifying their fluorescence. This characteristic facilitates the monitoring of cation-π stacking interactions, showcasing the compound's potential in developing advanced fluorescence-based applications (Huang et al., 2010).

Suzuki Cross-Coupling Reactions

The use of boronic acid pinacol esters in Suzuki cross-coupling reactions is well-documented, providing a pathway to incorporate electron-withdrawing groups into organic compounds. A study involving 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester underscored its utility in forming diverse (hetero)aryl compounds through Suzuki coupling, achieving high yields. This application is particularly crucial for synthesizing compounds with significant electron-withdrawing capabilities, highlighting the ester's versatility in organic synthesis (Batool et al., 2016).

Direcciones Futuras

Boronic esters like this compound continue to be of interest in the field of organic synthesis . Their use in Suzuki–Miyaura coupling reactions, in particular, is a key area of ongoing research . Future work will likely focus on developing new synthesis methods and exploring new applications for these versatile reagents .

Mecanismo De Acción

Target of Action

The primary target of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests it may have favorable bioavailability.

Result of Action

The action of the compound results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic molecules, making the compound a valuable tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is known to be stable under recommended storage conditions but is incompatible with oxidizing agents and heat . Furthermore, the success of the SM cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

5-(dimethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-16-11)12(17-5)18-6/h7-9,12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJWFYNJBLXZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol](/img/structure/B2936702.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)

![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide](/img/structure/B2936711.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2936716.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2936721.png)